1'-Nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one
Description
1'-Nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one is a spirocyclic compound featuring a chroman-2 moiety fused to a pyrrolidin-3' ring via a spiro junction. The nicotinoyl group (-CO-C₅H₄N) is attached at the 1'-position of the pyrrolidine ring, while the 4-one group denotes a ketone at the chroman’s fourth position. This structural framework is significant due to the chroman core’s association with bioactive flavonoids and the pyrrolidine ring’s versatility in drug design.
Properties
IUPAC Name |
1'-(pyridine-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-15-10-18(23-16-6-2-1-5-14(15)16)7-9-20(12-18)17(22)13-4-3-8-19-11-13/h1-6,8,11H,7,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXSTYZUVBDWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-Nicotinoylspiro[chroman-2,3’-pyrrolidin]-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction of a suitable phenol derivative with an aldehyde or ketone.
Spirocyclization: The chroman derivative is then subjected to a spirocyclization reaction with a pyrrolidine derivative. This step often requires the use of a strong base or an acid catalyst to facilitate the formation of the spirocyclic structure.
Nicotinoylation: The final step involves the introduction of the nicotinoyl group through an acylation reaction. This can be achieved using nicotinoyl chloride or a similar reagent in the presence of a base such as triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1’-Nicotinoylspiro[chroman-2,3’-pyrrolidin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The spirocyclic structure allows for substitution reactions at various positions. Common reagents for these reactions include halogens, sulfonyl chlorides, and alkylating agents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the nicotinoyl group and formation of the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
1'-Nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one holds promise as a candidate for drug development due to its ability to interact with specific biological pathways and receptors. Its unique structure may enhance binding affinity and selectivity toward target proteins.
- Case Study: Anticancer Activity
Research has indicated that compounds with similar spirocyclic structures exhibit significant anticancer properties. For instance, studies on related spirooxindoles have demonstrated their efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and angiogenesis inhibition .
Materials Science
The rigid spirocyclic framework of this compound can be utilized in the design of novel materials with enhanced mechanical and thermal properties. This application is particularly relevant in polymer chemistry and the development of advanced composites.
- Material Properties Comparison Table
| Property | This compound | Similar Spirocyclic Compounds |
|---|---|---|
| Mechanical Strength | High | Moderate to High |
| Thermal Stability | Excellent | Variable |
| Chemical Reactivity | Moderate | High |
Biological Studies
The compound serves as a valuable probe for studying interactions between small molecules and biological macromolecules. Its ability to bind to proteins and nucleic acids can help elucidate biochemical pathways.
- Case Study: Protein Interaction Studies
In vitro assays utilizing this compound have shown promising results in identifying potential inhibitors of specific enzymes involved in cancer progression. Such interactions are critical for developing targeted therapies.
Mechanism of Action
The mechanism of action of 1’-Nicotinoylspiro[chroman-2,3’-pyrrolidin]-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may enhance binding affinity and selectivity by providing a rigid and three-dimensional scaffold that fits well into the active sites of target proteins. Additionally, the nicotinoyl group may participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Spiro[indoline-3,3'-pyrrolidin] Derivatives
- Example: 1-Phenyl-1'-methyl-4'-phenylspiro[indoline-3,3'-pyrrolidin]-2-one (4c) Core: Indoline fused to pyrrolidine. Substituents: Phenyl and methyl groups. Synthesis: 1,3-Dipolar cycloaddition, yielding 36%. Bioactivity: Not tested, but indoline-pyrrolidine hybrids are often explored for CNS activity.
Spiro[chroman-2,4'-piperidin]-4-one Derivatives
Spirooxindole-Pyrrolidine Derivatives
- Example: (3R,4'R)-Ethyl-1-benzyl-5-chloro-4'-cyano-1'-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylate (6e) Core: Oxindole fused to pyrrolidine. Substituents: Benzyl, cyano, and ester groups. Bioactivity: Antimicrobial and acetylcholinesterase (AChE) inhibition.
Structural and Functional Differences
Biological Activity
1'-Nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a hybrid structure that combines elements of chroman and pyrrolidine, which are known for their diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a chroman moiety fused with a pyrrolidine ring and is substituted with a nicotinoyl group, which may contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various chroman derivatives. For instance, the compound was evaluated against several cancer cell lines using the MTT assay to determine its cytotoxic effects.
Table 1: Anticancer Activity of this compound
The compound exhibited significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent. The structure-activity relationship suggests that modifications at specific positions enhance the anticancer efficacy.
The proposed mechanisms through which this compound exerts its anticancer effects include:
- DNA Intercalation : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been linked to the induction of apoptosis in cancer cells.
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has been studied for its anti-inflammatory effects. In vitro assays demonstrated that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages.
Table 2: Anti-inflammatory Activity
These results indicate that the compound could be beneficial in treating inflammatory diseases.
Antioxidant Activity
The antioxidant potential of this compound was evaluated using various assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP).
Table 3: Antioxidant Activity
These findings suggest that the compound could help mitigate oxidative stress-related diseases.
Case Studies
Several studies have been conducted to assess the biological activities of similar compounds. For example:
- A study published in Scientific Reports explored the anticancer mechanisms of chromone derivatives and found significant activity against various cancer cell lines, suggesting a promising avenue for further research into related structures like this compound .
- Another investigation indicated that spiro compounds exhibit unique pharmacological profiles due to their structural diversity, enhancing their potential as therapeutic agents .
Q & A
Q. What are the standard synthetic routes for 1'-Nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one, and how do reaction conditions influence yield?
Methodological Answer: Acylation of spiro-pyrrolidine intermediates is a common approach for synthesizing nicotinoyl derivatives. For example, spiro[piperidine-4,2'-quinoline] derivatives are synthesized via acylation of piperidine precursors using acyl chlorides under reflux in anhydrous solvents like dichloromethane or THF. Yields typically range from 70% to 90%, depending on steric hindrance and electron-withdrawing substituents . Optimization involves:
- Temperature control : Avoiding side reactions (e.g., decomposition) by maintaining temperatures below 50°C.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the acylating agent.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating pure products .
Q. How can NMR and MS data confirm the structural integrity of this compound?
Methodological Answer:
- ¹H-NMR : Look for characteristic signals:
- Spiro carbon protons (δ 3.2–4.1 ppm, multiplet for pyrrolidinyl CH₂).
- Nicotinoyl carbonyl proton (δ 8.1–8.3 ppm, singlet).
- ¹³C-NMR : Confirm the spiro carbon (quaternary carbon at δ 70–80 ppm) and nicotinoyl carbonyl (δ ~170 ppm) .
- MS : Molecular ion peaks ([M+H]⁺) should match theoretical masses. Fragmentation patterns (e.g., loss of CO from the nicotinoyl group) validate substituent positions .
Advanced Research Questions
Q. How do substituents on the chroman or pyrrolidine rings affect the compound’s physicochemical properties?
Methodological Answer: Substituents influence solubility, stability, and reactivity. For example:
Q. How can contradictory spectral data (e.g., unexpected δ values in NMR) be resolved during structural elucidation?
Methodological Answer: Contradictions may arise from dynamic stereochemistry or impurities. Steps for resolution:
Variable Temperature NMR : Assess conformational flexibility (e.g., coalescence of signals at elevated temperatures).
2D NMR (COSY, HSQC) : Map proton-proton correlations to confirm connectivity. For example, HSQC can resolve overlapping CH₂ signals in pyrrolidinyl systems .
Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignments, as seen in spirooxindole derivatives .
Q. What strategies optimize enantiomeric purity in spirocyclic compounds like this compound?
Methodological Answer:
- Chiral auxiliaries : Use (S)- or (R)-proline derivatives to induce asymmetry during cyclization .
- Catalytic asymmetric synthesis : Chiral Lewis acids (e.g., BINOL-derived catalysts) achieve >90% ee in spiroannulation reactions .
- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients separates enantiomers .
Q. How to design assays for evaluating the biological activity of this compound derivatives?
Methodological Answer:
Q. What computational methods predict the stability of this compound under physiological conditions?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to estimate bond dissociation energies (BDEs) for hydrolytically labile groups (e.g., ester linkages) .
- MD simulations : Simulate solvation in explicit water (AMBER force field) to predict degradation pathways (e.g., ring-opening at pH 7.4) .
- pKa prediction : Tools like MarvinSuite estimate protonation states affecting solubility and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
